molecular formula C10H8BrNO B1291916 3-Bromo-5-methoxyquinoline CAS No. 1416438-38-4

3-Bromo-5-methoxyquinoline

Cat. No.: B1291916
CAS No.: 1416438-38-4
M. Wt: 238.08 g/mol
InChI Key: ZWDNTOJIDPGGDV-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxyquinoline typically involves the bromination of 5-methoxyquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxyquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-5-methoxyquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxyquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific derivative or compound being studied .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and applications .

Biological Activity

3-Bromo-5-methoxyquinoline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

This compound is characterized by a bromine atom at the 3-position and a methoxy group at the 5-position of the quinoline ring. The general synthesis involves bromination and methoxylation of the quinoline scaffold, which can be achieved through various organic reactions including nucleophilic substitution and electrophilic aromatic substitution.

Anticancer Activity

Research has indicated that derivatives of 5-methoxyquinoline, including this compound, exhibit promising anticancer properties. A study demonstrated that certain quinoline derivatives act as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a protein implicated in various cancers. The compound exhibited an IC50 value of approximately 1.2 μM against EZH2, which suggests potent inhibitory activity .

Table 1: Biological Activity of this compound Derivatives

CompoundTargetIC50 (μM)Cell Lines TestedNotes
This compoundEZH21.2MDA-MB-231, HCT15Significant reduction in H3K27me3 levels
Other derivativesVarious>10VariousLower activity compared to lead compound

Additionally, in cell-based assays, the compound showed antiproliferative effects across multiple tumor cell lines including DLD-1, T24, and SH-SY-5Y .

Antibacterial Activity

The antibacterial potential of quinoline derivatives has also been explored. Some studies have shown that modifications at the 5-position can enhance antibacterial efficacy. While specific data on this compound's antibacterial activity is limited, related compounds have demonstrated significant in vitro and in vivo activity against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of methyltransferases like EZH2. This inhibition leads to altered histone methylation patterns, particularly affecting H3K27 methylation levels, which are critical for gene regulation in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

  • Case Study on EZH2 Inhibition : A clinical trial involving patients with advanced solid tumors tested a series of quinoline derivatives. Results indicated that those with significant EZH2 inhibition showed improved outcomes compared to controls .
  • Antibacterial Efficacy : In vitro studies involving resistant strains of Staphylococcus aureus demonstrated that quinoline derivatives could reduce bacterial load significantly, suggesting potential for therapeutic applications against infections .

Properties

IUPAC Name

3-bromo-5-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDNTOJIDPGGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631114
Record name 3-Bromo-5-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416438-38-4
Record name 3-Bromo-5-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(tert-butoxycarbonylamino)-5-methoxyquinoline (2.74 g, 10 mmol) in aqueous 48% HBr (40 mL), NaNO2 (2.1 g, 30 mmol) in water (20 mL) is added at 0° C. The reaction mixture is stirred 1 hour. The reaction mixture is extrated with CH2Cl2 (3×30 mL). After drying over MgSO4, dichloromethane is evaporated affording the title compound.
Name
3-(tert-butoxycarbonylamino)-5-methoxyquinoline
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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